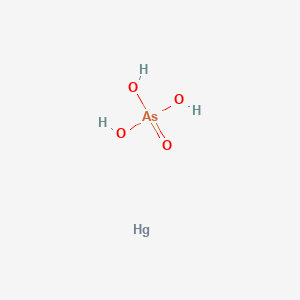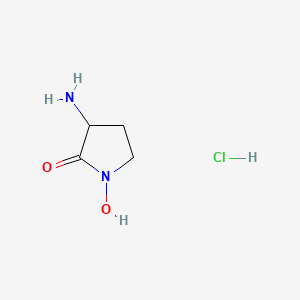
HA-966 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HA-966 hydrochloride, also known as (±)-3-amino-1-hydroxy-pyrrolidin-2-one hydrochloride, is a compound used in scientific research. It acts as a glycine receptor and N-methyl-D-aspartate receptor antagonist with low efficacy partial agonist properties. This compound has been studied for its neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative/hypnotic effects in animal models .
Métodos De Preparación
The synthesis of HA-966 hydrochloride involves the preparation of 3-amino-1-hydroxy-pyrrolidin-2-one. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as pyrrolidinone derivatives.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Análisis De Reacciones Químicas
HA-966 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
HA-966 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and behavior of glycine receptors and N-methyl-D-aspartate receptors.
Biology: The compound is used to investigate the role of glycine and N-methyl-D-aspartate receptors in various biological processes.
Medicine: this compound has been studied for its potential therapeutic effects in conditions such as epilepsy, anxiety, and pain management.
Mecanismo De Acción
HA-966 hydrochloride exerts its effects by antagonizing the glycine site of the N-methyl-D-aspartate receptor. This modulation affects the activity of gamma-aminobutyric acid, a major inhibitory neurotransmitter in the brain. By blocking the glycine site, this compound reduces the excitatory effects mediated by N-methyl-D-aspartate receptors, leading to its neuroprotective, anticonvulsant, and anxiolytic properties .
Comparación Con Compuestos Similares
HA-966 hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and pharmacological profile. Similar compounds include:
Rapastinel: Another glycine receptor and N-methyl-D-aspartate receptor antagonist with different pharmacological properties.
NRX-1074: A compound with similar receptor targets but distinct effects and applications.
Gamma-hydroxybutyric acid: Although it has sedative properties, it operates through different receptor mechanisms compared to this compound
Propiedades
Número CAS |
42585-88-6 |
|---|---|
Fórmula molecular |
C4H9ClN2O2 |
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
3-amino-1-hydroxypyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-3-1-2-6(8)4(3)7;/h3,8H,1-2,5H2;1H |
Clave InChI |
FJDKGLOPZRARCR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


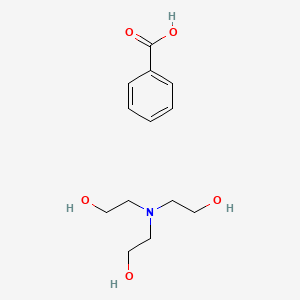
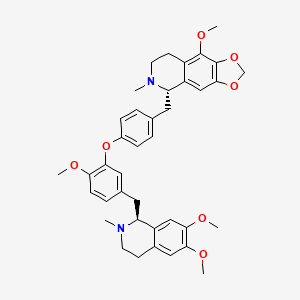
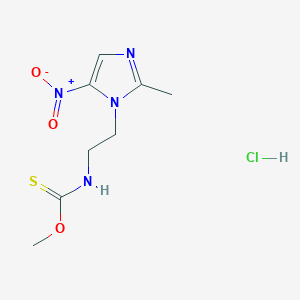
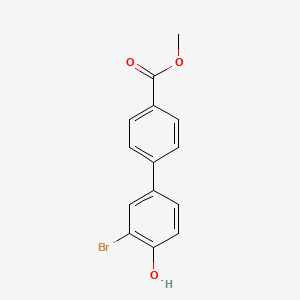
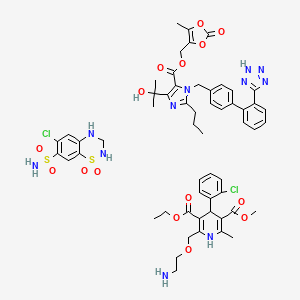
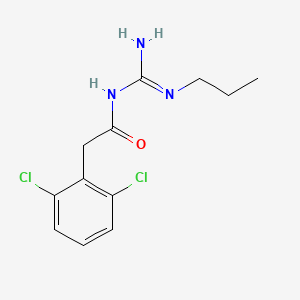
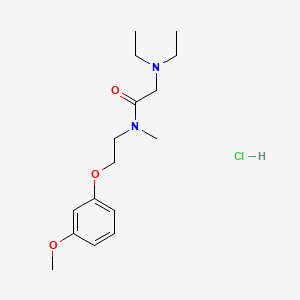

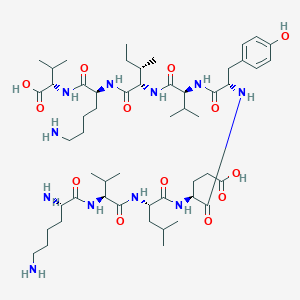
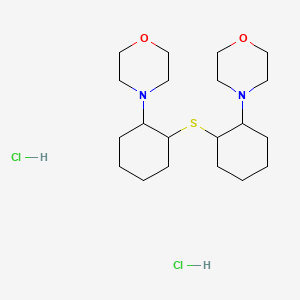

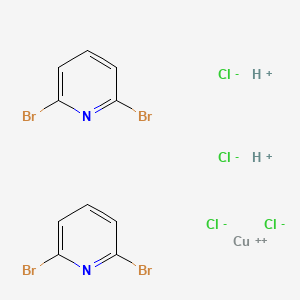
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
